Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is joined to an alkyl or an aryl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate can be synthesized through the esterification reaction between 2-hydroxybenzyl alcohol and butanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Hydrolysis: 2-hydroxybenzyl alcohol and butanoic acid.
Reduction: 2-hydroxybenzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester may undergo hydrolysis to release 2-hydroxybenzyl alcohol, which can interact with enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-[(2-hydroxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C13H18O3/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
HZELJDBXUZVLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.